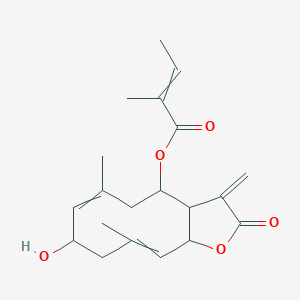

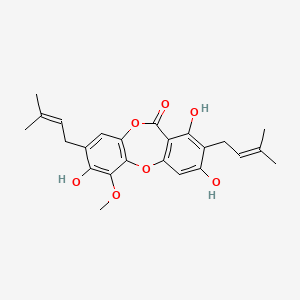

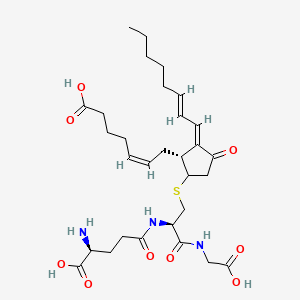

![molecular formula C12H10N2 B593477 3-Methylnaphtho[1,2-d]imidazole CAS No. 1837-51-0](/img/structure/B593477.png)

3-Methylnaphtho[1,2-d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylnaphtho[1,2-d]imidazole is a chemical compound that belongs to the class of imidazoles . It is a derivative of imidazole, a heterocyclic compound that contains a five-membered ring with two non-adjacent nitrogen atoms . The structure of 3-Methylnaphtho[1,2-d]imidazole is unique and chemically complex .

Synthesis Analysis

The synthesis of 3-Methylnaphtho[1,2-d]imidazole and its derivatives involves the direct amination of a series of condensed imidazoles with O-picrylhydroxylamine . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 3-Methylnaphtho[1,2-d]imidazole is unique compared to other imidazole derivatives. An X-ray structural investigation of 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate showed a conformation in which the hydrogen atoms of the N-NH2 group are directed to the side of the meso carbon atom .Applications De Recherche Scientifique

N-Amino Derivatives Synthesis : Research on 1-amino- and 3-amino-naphtho[1,2-d]imidazoles, including 1-amino-3-methylnaphtho[1,2-d]imidazolium, has been conducted, with focus on their structural investigation and potential applications in chemical synthesis (Koroleva et al., 2003).

Fuel Cell Electrolytes : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte for fuel cells (Schechter & Savinell, 2002).

Nonacidic Antiinflammatory Agents : 3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazoles have been synthesized and evaluated as nonacidic antiinflammatory agents, demonstrating significant potential in this area (Toja et al., 1984).

Angiotensin II Receptor Antagonists : N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have been prepared, showing potential for oral administration in antihypertensive treatments (Carini et al., 1991).

Supercapacitor Electrode Materials : Imidazole derivatives have been used in the fabrication of composite films for supercapacitors, indicating their significance in the development of high power applications (Ehsani et al., 2017).

Thermodynamic Properties Studies : The energetic study of naphthoxazole and naphthothiazole derivatives, including 2-methylnaphtho[1,2-d]oxazole, has been performed to understand their thermodynamic properties (Silva et al., 2018).

Medicinal Chemistry : Imidazole-based compounds, including derivatives of 3-Methylnaphtho[1,2-d]imidazole, have been extensively studied in medicinal chemistry for their broad bioactivities and potential in treating various diseases (Zhang et al., 2014).

Biodegradation and Ecotoxicity : Studies on the biodegradation and ecotoxicity of imidazole-based compounds, including their removal from water solutions, have been conducted, highlighting environmental concerns (Spasiano et al., 2016).

Dye Synthesis : 1-Methylnaphth[2, 3-d]imidazole-4, 9-dione has been used to synthesize various dyes, showing similarities to anthraquinones in color and spectral properties (Efros et al., 1970).

Molecular Structure Studies : Research on the effect of sterically hindered imidazole ligands on the molecular structure and reaction dynamics of chromium(III) complexes has been conducted (Inamo & Nakajima, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

3-methylbenzo[e]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDTXPKCODZADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylnaphtho[1,2-d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

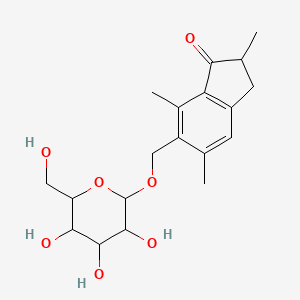

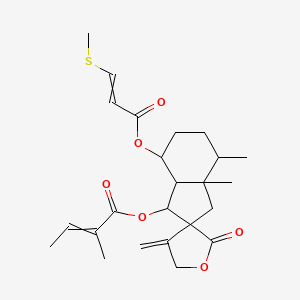

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)

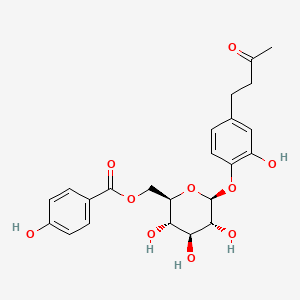

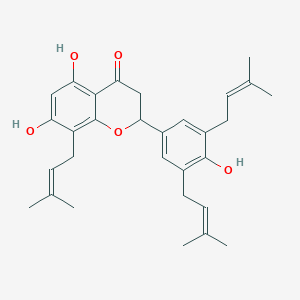

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)

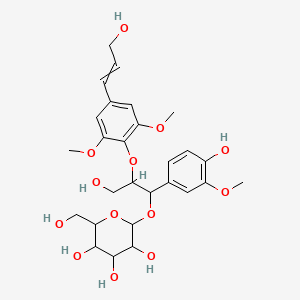

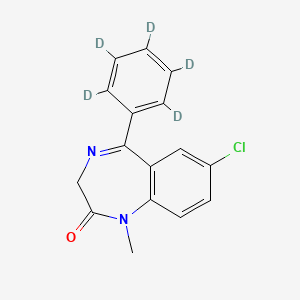

![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)